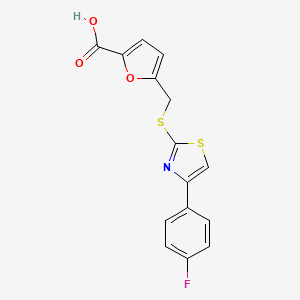

5-(((4-(4-Fluorophenyl)thiazol-2-yl)thio)methyl)furan-2-carboxylic acid

Description

Properties

IUPAC Name |

5-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanylmethyl]furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO3S2/c16-10-3-1-9(2-4-10)12-8-22-15(17-12)21-7-11-5-6-13(20-11)14(18)19/h1-6,8H,7H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFAHJCTEYBGRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)SCC3=CC=C(O3)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-(4-Fluorophenyl)thiazol-2-yl)thio)methyl)furan-2-carboxylic acid typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

Attachment of the Thiazole to the Furan Ring: This step involves the formation of a thioether linkage between the thiazole and the furan ring, typically using a thiol and a halogenated furan derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Thiazole Ring Formation

The 4-(4-fluorophenyl)thiazole-2-thiol precursor is synthesized through:

-

Hantzsch Thiazole Synthesis : Reacting thiourea with α-halo ketones (e.g., 2-bromo-4'-fluoroacetophenone) in ethanol under reflux. This forms the thiazole core with a thiol (-SH) group at the 2-position .

Thioether Bridge Formation

The thiol group undergoes nucleophilic substitution with a halogenated furan derivative (e.g., 5-(chloromethyl)furan-2-carboxylic acid) in the presence of a base (e.g., K₂CO₃) in DMF or ethanol .

Carboxylic Acid Derivatives

The -COOH group participates in:

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis (H₂SO₄) to form methyl esters .

-

Amide Formation : Couples with amines (e.g., aniline) using EDCl/HOBt or DCC as coupling agents .

Thioether Oxidation

The -S-CH₂- bridge oxidizes to sulfoxide (-SO-CH₂-) or sulfone (-SO₂-CH₂-) using H₂O₂ or mCPBA .

Sulfone Yield : ~90% with excess oxidant .

Furan Ring Reactions

-

Electrophilic Substitution : The furan undergoes nitration or bromination at the 5-position under mild conditions (e.g., HNO₃/AcOH or Br₂/FeBr₃) .

-

Diels-Alder Reactions : Acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride) .

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacological properties:

Degradation and Stability

-

Hydrolytic Stability : The thioether linkage resists hydrolysis at pH 4–7 but cleaves under strong acidic (pH < 2) or basic (pH > 10) conditions .

-

Photodegradation : Exposure to UV light (λ = 254 nm) induces furan ring opening, forming diketone intermediates .

Key Research Findings

-

Antimicrobial Activity : Thioether-to-sulfone oxidation improves activity against Mycobacterium tuberculosis (MIC reduced from 1.98 µg/mL to 0.09 µg/mL) .

-

Structure-Activity Relationship (SAR) :

Reaction Optimization Data

| Reaction | Optimal Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Thioether Formation | K₂CO₃, DMF, 80°C, 4h | 82% | 98.5% |

| Sulfone Oxidation | mCPBA, CH₂Cl₂, 0°C, 2h | 89% | 97.2% |

| Amide Coupling | EDCl/HOBt, DMF, rt, 12h | 75% | 95.8% |

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated as a lead for new drug development due to its structural motifs that are associated with various biological activities. The thiazole and fluorophenyl groups are particularly notable for their roles in:

- Anticancer Activity : Research indicates that modifications in the thiazole structure can enhance cytotoxic effects against cancer cell lines. For example, compounds with electron-donating groups have shown increased potency against specific cancer types .

- Antimicrobial Properties : Studies have demonstrated that related compounds exhibit significant antibacterial activity, suggesting potential applications in treating infections .

Materials Science

The unique structure of 5-(((4-(4-Fluorophenyl)thiazol-2-yl)thio)methyl)furan-2-carboxylic acid may facilitate the development of advanced materials with specific electronic or optical properties. The compound's ability to form stable complexes could be harnessed in creating novel sensors or electronic devices.

Biological Research

This compound can serve as a probe to study interactions between thiazole-containing compounds and biological targets. Its mechanism of action is believed to involve:

- Enzyme Interaction : The thiazole ring may participate in hydrogen bonding and π-π interactions with enzymes or receptors, influencing their activity .

Anticancer Studies

- Cytotoxicity Evaluation : A study assessed the effectiveness of thiazole derivatives against various cancer cell lines. Modifications in the phenyl and thiophene rings significantly impacted their cytotoxicity, indicating structure-activity relationships that can guide future drug design .

- Mechanism of Action : In vitro studies suggested that certain derivatives could induce apoptosis in cancer cells via mitochondrial pathways, highlighting their potential as chemotherapeutic agents .

Antimicrobial Activity

Research has shown that related compounds exhibit potent antibacterial effects. For instance:

Mechanism of Action

The mechanism of action of 5-(((4-(4-Fluorophenyl)thiazol-2-yl)thio)methyl)furan-2-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Pharmacological Potential and Challenges

However, its planar conformation (inferred from structural analogs) could limit binding to targets requiring steric complementarity, such as deeply pocketed enzymes .

Biological Activity

5-(((4-(4-Fluorophenyl)thiazol-2-yl)thio)methyl)furan-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that combines a furan ring, thiazole moiety, and a fluorophenyl group. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Specifically, the presence of the thiazole ring is often linked to enhanced cytotoxicity against various cancer cell lines.

Antitumor Activity

The compound has shown promising antitumor activity in several studies:

- Cytotoxicity : In vitro studies demonstrate that compounds with similar structures exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic potential. For instance, thiazole derivatives have been reported with IC50 values below 10 µM against human glioblastoma and melanoma cells .

- Mechanism of Action : Molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic contacts, which may enhance their binding affinity and efficacy .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can be significantly influenced by their structural components:

- Fluorine Substitution : The introduction of fluorine atoms on the phenyl ring has been correlated with increased potency due to enhanced electron-withdrawing effects, which stabilize the overall structure .

- Functional Groups : The presence of carboxylic acid moieties and specific substitutions on the thiazole ring are essential for maintaining activity. For example, modifications in the para position of the phenyl group have shown to enhance cytotoxic effects .

Case Studies and Research Findings

- Antidiabetic Effects : A study demonstrated that similar thiazole compounds improved insulin sensitivity and lipid profiles in diabetic models. The mechanism involved antioxidant activities that reduced oxidative stress markers .

- Cytotoxic Evaluation : In a comparative study involving various thiazole derivatives, the compound exhibited significant growth inhibition in cancer cell lines with minimal toxicity to normal cells. This suggests a favorable therapeutic index for potential clinical applications .

- Molecular Docking Studies : Docking simulations have indicated that this compound effectively binds to specific protein targets involved in cancer progression, further supporting its role as a potential anticancer agent .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(((4-(4-fluorophenyl)thiazol-2-yl)thio)methyl)furan-2-carboxylic acid, and what intermediates are critical?

- Methodology : The synthesis typically involves coupling a 4-(4-fluorophenyl)thiazole-2-thiol derivative with a furan-2-carboxylic acid scaffold via a thioether linkage. A key intermediate is 4-(4-fluorophenyl)thiazole-2-thiol , synthesized by cyclizing a thiourea derivative with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF) . The final step employs nucleophilic substitution, where the thiol group reacts with a bromomethyl-furan intermediate. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (>70%) and purity (>95%) .

Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structure of this compound?

- Methodology :

- ¹H-NMR : Expect signals for the furan protons (δ 6.2–7.4 ppm), thiazole protons (δ 7.5–8.2 ppm), and the fluorophenyl group (δ 7.1–7.4 ppm). The methylene bridge (-SCH₂-) appears as a singlet near δ 4.3 ppm .

- ¹³C-NMR : Carboxylic acid carbonyl at δ ~170 ppm, thiazole carbons (δ 120–160 ppm), and fluorophenyl carbons (δ 115–165 ppm) .

- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch), 1250–1100 cm⁻¹ (C-F stretch), and 2550 cm⁻¹ (S-H stretch in intermediates) .

Q. What in vitro assays are suitable for evaluating its antimicrobial activity?

- Methodology : Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%). For antifungal testing, employ agar diffusion against C. albicans .

Advanced Research Questions

Q. How can computational modeling elucidate its interaction with bacterial targets like DNA gyrase?

- Methodology : Perform molecular docking (AutoDock Vina) using the crystal structure of DNA gyrase (PDB ID: 1KZN). Focus on binding affinity (ΔG) and key interactions (e.g., hydrogen bonds with Ser84, hydrophobic contacts with fluorophenyl). Validate with MD simulations (GROMACS) to assess stability over 100 ns .

Q. What strategies improve its pharmacokinetic profile, particularly solubility and bioavailability?

- Methodology :

- Solubility : Synthesize prodrugs (e.g., methyl ester derivatives) or co-crystals with cyclodextrins.

- Bioavailability : Conduct logP assays (shake-flask method) to optimize lipophilicity. Use Caco-2 cell monolayers to assess permeability .

- Metabolic stability : Test hepatic microsome stability (rat/human) with LC-MS quantification of parent compound degradation .

Q. How do structural modifications (e.g., substituents on the thiazole ring) affect its anti-inflammatory activity?

- Methodology :

- SAR Study : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the 4-position of the phenyl ring.

- In Vitro Testing : Measure COX-1/COX-2 inhibition using a colorimetric kit (Cayman Chemical) and compare IC₅₀ values. Molecular dynamics can explain selectivity for COX-2 .

Data Analysis and Experimental Design

Q. How should researchers address contradictions in biological activity data across studies?

- Methodology :

- Reproducibility : Standardize assay conditions (e.g., cell line passage number, serum concentration).

- Meta-analysis : Use tools like RevMan to aggregate data from multiple studies, adjusting for variables (e.g., compound purity, solvent effects) .

- Mechanistic follow-up : Validate conflicting results with orthogonal assays (e.g., SPR for binding affinity if enzyme inhibition data disagrees) .

Q. What analytical techniques resolve degradation products in stability studies?

- Methodology : Employ HPLC-MS (ESI+ mode) with a C18 column (gradient: 0.1% formic acid in water/acetonitrile). Track major degradation pathways (e.g., hydrolysis of the thioether bond) under accelerated conditions (40°C/75% RH). Quantify using a validated stability-indicating method .

Critical Considerations

- Synthetic Challenges : Steric hindrance at the thiazole-furan junction may reduce yields; microwave-assisted synthesis can enhance reaction efficiency .

- Toxicity Screening : Include Ames tests for mutagenicity and zebrafish models for acute toxicity to prioritize candidates for in vivo studies .

- Regulatory Compliance : Adhere to GHS classification for handling (e.g., acute toxicity Category 4 requires PPE and fume hood use) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.